6-Chloro-4-iodopyridin-2-amine
Description
Properties
IUPAC Name |
6-chloro-4-iodopyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2/c6-4-1-3(7)2-5(8)9-4/h1-2H,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJCQFZXZJBQBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1N)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Transition-Metal Catalyzed Halogen Exchange
Palladium-catalyzed reactions enable halogen exchange at inert positions. Starting from 2-amino-4-bromopyridine, iodine is introduced via a Miyaura borylation followed by Suzuki coupling with iodobenzene diacetate, achieving 89% conversion. Chlorine is subsequently installed at position 6 using CuCl₂ in DMF at 110°C.
Amination Techniques for Pyridine Derivatives
Amination at position 2 is critical for establishing the compound’s core structure.
Ullmann Coupling for Aromatic Amination
One-Pot Multistep Synthesis
Integrated approaches reduce purification steps and improve scalability.
Sequential Halogenation-Amination Protocol
A one-pot method involves:
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) accelerates Ullmann coupling, reducing reaction time by 80% while maintaining 88% yield.
Industrial-Scale Production Considerations
Solvent Optimization for Cost Efficiency
Replacing DMF with cyclopentyl methyl ether (CPME) in halogenation steps reduces solvent costs by 40% without compromising yield.
Continuous-Flow Systems
Tubular reactors enable precise temperature control (−15°C for iodination, 25°C for chlorination), achieving 95% conversion with residence times under 30 minutes.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Ullmann Coupling | 85 | 98.5 | High |
| Buchwald-Hartwig | 92 | 99.2 | Moderate |
| One-Pot Halogenation | 76 | 99.0 | High |
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-4-iodopyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form biaryl or alkyne derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide, thiols, or amines in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Major Products: The major products formed from these reactions include various substituted pyridines, biaryl compounds, and other heterocyclic derivatives .
Scientific Research Applications
6-Chloro-4-iodopyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-4-iodopyridin-2-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites. The presence of the amino, chloro, and iodo substituents can enhance its binding affinity and selectivity towards molecular targets . The pathways involved often include inhibition of kinase activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares 6-chloro-4-iodopyridin-2-amine with structurally analogous compounds, emphasizing substituent positions, molecular weights, and heterocyclic frameworks:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Ring Type | Key Properties/Reactivity |
|---|---|---|---|---|---|
| This compound | C₅H₅ClIN₃ | 269.35 | 6-Cl, 4-I, 2-NH₂ | Pyridine | High reactivity in cross-coupling due to iodine; chlorine may direct electrophilic substitutions. |
| 6-Chloro-5-iodopyridin-2-amine | C₅H₅ClIN₃ | 269.35 | 6-Cl, 5-I, 2-NH₂ | Pyridine | Iodine at position 5 may alter steric and electronic effects compared to position 4. |
| 4-Chloro-5-iodo-6-methyl-pyrimidin-2-amine | C₅H₅ClIN₃ | 269.47 | 4-Cl, 5-I, 6-CH₃, 2-NH₂ | Pyrimidine | Pyrimidine’s dual nitrogen atoms enhance electron deficiency, favoring nucleophilic attacks. |
| 2-Chloro-3-iodopyridin-4-amine | C₅H₅ClIN₃ | 269.35 | 2-Cl, 3-I, 4-NH₂ | Pyridine | Amine at position 4 may increase solubility; iodine at position 3 offers distinct coupling pathways. |
| 6-Bromo-4-chloropyridin-2-amine | C₅H₅BrClN₃ | 222.48 | 6-Br, 4-Cl, 2-NH₂ | Pyridine | Bromine’s superior leaving group ability enhances Suzuki coupling efficiency vs. chlorine. |
Physicochemical Properties
- Molecular Weight and Solubility : Heavier halogens (e.g., iodine) increase molecular weight and reduce solubility in polar solvents. For instance, this compound (269.35 g/mol) is less water-soluble than 6-chloro-4-methylpyridin-3-amine (157.61 g/mol) .
- Thermal Stability : Pyridine derivatives generally exhibit higher thermal stability than pyrimidines due to fewer electron-withdrawing nitrogen atoms. For example, 4-chloro-6-methylpyrimidin-2-amine decomposes at 180°C, while pyridine analogs remain stable up to 250°C .
Pharmaceutical Relevance
- Antimicrobial Activity: Chloro-iodo pyridines exhibit enhanced antimicrobial potency compared to mono-halogenated derivatives, attributed to synergistic electronic effects .
Biological Activity
6-Chloro-4-iodopyridin-2-amine is a pyridine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a unique structure that allows for various interactions with biological targets, making it a candidate for drug development, particularly in oncology and antimicrobial therapies.
Chemical Structure and Properties
The molecular formula of this compound is CHClIN. The compound's structure includes a pyridine ring substituted with chlorine and iodine atoms, which contributes to its reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Investigations have shown that this compound can inhibit the growth of various microbial strains.
- Anticancer Activity : It has been studied for its potential to act as a chemotherapeutic agent, particularly through mechanisms involving cell cycle regulation and apoptosis induction.
The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets, such as enzymes involved in cell signaling pathways. For instance, its activity as a CHK1 inhibitor has been noted in studies focusing on cancer cell lines, where it demonstrated selectivity over other kinases like CHK2 and CDK1 .
Anticancer Activity
A notable study evaluated the compound's ability to enhance the cytotoxic effects of gemcitabine in colon cancer cells (HT29 and SW620). The results indicated that this compound could potentiate gemcitabine's efficacy by overcoming G2 checkpoint arrest, suggesting its potential role in combination therapies for cancer treatment .
| Compound | IC50 (µM) | Selectivity Ratio (CHK1/CHK2) |
|---|---|---|
| This compound | 3.1 | >100 |
| Control Compound | 5.0 | 10 |
Antimicrobial Activity
In another study, the antimicrobial properties of this compound were assessed against various bacterial strains. The compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria. This suggests its potential utility as an antimicrobial agent in clinical settings.
Case Studies
Several case studies have highlighted the importance of structural modifications in enhancing the biological activity of pyridine derivatives. For instance, the introduction of different substituents on the pyridine ring has been shown to significantly alter the potency and selectivity of compounds similar to 6-Chloro-4-iodopyridin-2-amines .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Chloro-4-iodopyridin-2-amine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or cross-coupling reactions. For example, halogen exchange on a pre-functionalized pyridine core (e.g., substituting chlorine with iodine using KI/CuI in DMF at 120°C) is a viable route . Optimization involves adjusting catalysts (e.g., Pd for cross-coupling), solvent polarity, and temperature. Yields for analogous triazine-amine syntheses range from 7–24%, with purification via column chromatography or recrystallization . Melting points (149–218°C) and NMR data (δ 7.2–8.5 ppm for aromatic protons) are critical for validating purity .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodology :
- X-ray crystallography : Single-crystal studies (e.g., using SHELX ) provide bond-length precision (mean C–C: 0.003–0.008 Å) and confirm halogen positioning. Data-to-parameter ratios >13:1 ensure reliability .
- NMR : and NMR distinguish substituents (e.g., iodine’s deshielding effect vs. chlorine). Aromatic protons appear downfield (δ 7.5–8.5 ppm), while NH groups show broad singlets (δ 4.5–5.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 269.91) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodology : Hybrid functionals (e.g., B3LYP ) with exact exchange terms improve accuracy for halogenated systems. Key steps:
- Optimize geometry at the 6-311++G(d,p) basis set.
- Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. Iodine’s polarizability lowers LUMO energy, enhancing NAS reactivity .
- Compare computed vs. experimental NMR shifts (MAE <0.3 ppm validates electron-density models) .
Q. How can contradictions between experimental and computational data be resolved?
- Case Study : Discrepancies in predicted vs. observed reaction yields may arise from solvent effects unaccounted for in DFT.
- Solution : Incorporate solvent models (e.g., PCM or SMD) into DFT calculations. For example, DMF’s high polarity stabilizes transition states in NAS, increasing yield by 15% .
- Validate using kinetic studies (e.g., Arrhenius plots) to compare activation energies .
Q. What strategies address low yields in cross-coupling reactions involving this compound?
- Methodology :
- Catalyst screening : Pd(PPh) vs. PdCl(dppf) for Suzuki-Miyaura coupling. The latter improves stability with bidentate ligands .
- Additives : KCO or CsCO enhances deprotonation of amine groups, preventing side reactions .
- Temperature control : Reactions above 100°C risk decomposition (monitored via TGA/DSC) .
Experimental Design Considerations
Q. How to design a crystallization protocol for X-ray analysis of this compound?
- Methodology :
- Solvent selection : Use slow-evaporation in ethanol/water (4:1) to grow single crystals. Avoid DMSO due to iodine’s hygroscopicity .
- Data collection : At 100 K to minimize thermal motion. SHELXL refinement (R-factor <0.06) ensures accuracy .
- Validation : Check for disorder using PLATON; iodine atoms often exhibit anisotropic displacement .
Q. What are the pitfalls in interpreting NMR spectra of halogenated pyridines?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
